molecular formula C24H18ClNO6S B2418936 methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 1021229-97-9

methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No. B2418936
CAS RN: 1021229-97-9
M. Wt: 483.92
InChI Key: BRYJWNRWPZJKFI-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a useful research compound. Its molecular formula is C24H18ClNO6S and its molecular weight is 483.92. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(1-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(phenylsulfonyl)-2,5-dihydro-1H-pyrrol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field often focuses on the synthesis and structural analysis of related compounds. For instance, studies have detailed the docking studies and crystal structure of tetrazole derivatives, which are essential for understanding the molecular interactions and stability of similar complex molecules (Al-Hourani et al., 2015). Another example includes the synthesis and characterization of mesogens containing 1,3,4-oxadiazole fluorophore, which exhibit interesting photoluminescent properties (Han et al., 2010).

Biological Activities

Research on related compounds also explores their biological activities. For example, the degradation of chlorimuron-ethyl by Aspergillus niger, a study that could provide insights into the environmental behavior and degradation pathways of similar complex organic compounds (Sharma et al., 2012). This is particularly relevant for understanding the environmental fate and potential bioremediation strategies for such compounds.

Photophysical Properties

Research into the photophysical properties of related compounds, such as S, N, and Se-modified methyl salicylate derivatives, helps to understand how structural variations can affect the absorption and emission spectra, which is crucial for the development of photoluminescent materials or sensors (Yoon et al., 2019).

properties

IUPAC Name

methyl 4-[3-(benzenesulfonyl)-1-(4-chlorophenyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO6S/c1-32-24(29)16-9-7-15(8-10-16)20-22(33(30,31)19-5-3-2-4-6-19)21(27)23(28)26(20)18-13-11-17(25)12-14-18/h2-14,20,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYJWNRWPZJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)Cl)O)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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